molecular formula C17H10ClN3OS B2954936 4-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 307510-54-9

4-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide

Cat. No. B2954936
CAS RN: 307510-54-9
M. Wt: 339.8
InChI Key: MSRUWZLOKLCXGB-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Benzamides can be synthesized through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . Another process involves the condensation of 4-(chloro(4-cyanophenyl)methyl)benzamide with 1H-1,2,4-triazole and further its dehydration to Letrozole by using trifluoroacetic anhydride at low temperature .

Scientific Research Applications

Thiophene and Thiazole Derivatives in Heterocyclic Synthesis

Thiophene and thiazole derivatives have been synthesized for various applications, including the exploration of their reactivity towards different nucleophiles to yield a variety of heterocyclic compounds. For instance, benzo[b]thiophen-2-yl-hydrazonoesters were synthesized and reacted with various nitrogen nucleophiles to produce derivatives such as pyrazole, isoxazole, and pyrimidine, showcasing the versatility of these compounds in heterocyclic synthesis (Mohareb et al., 2004).

Anticancer Applications

Specific thiazole derivatives have been investigated for their anticancer properties. For example, derivatives of indapamide demonstrated significant proapoptotic activity against melanoma cell lines, with certain compounds showing high growth inhibition and acting as inhibitors for human carbonic anhydrase isoforms, indicating potential applications in cancer treatment (Yılmaz et al., 2015).

Insecticidal Activity

Compounds synthesized from chloro-N-thiadiazolyl-benzamide derivatives were evaluated for insecticidal activity against the cotton leaf worm, revealing significant insecticidal potential. This demonstrates the applicability of such compounds in agricultural research to develop new insecticides (Mohamed et al., 2020).

Antimicrobial Agents

The synthesis of thiazole derivatives has also been explored for antimicrobial applications. Certain synthesized molecules showed potent antibacterial activity against both Gram-positive and Gram-negative bacterial strains, as well as antifungal activity, highlighting their potential as new antimicrobial agents (Bikobo et al., 2017).

properties

IUPAC Name

4-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClN3OS/c18-14-7-5-13(6-8-14)16(22)21-17-20-15(10-23-17)12-3-1-11(9-19)2-4-12/h1-8,10H,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSRUWZLOKLCXGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide

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